1-Stearoyl-sn-glycero-3-phosphocholine-d35

Description

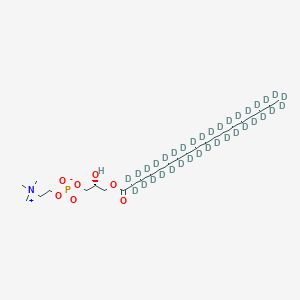

The compound "4,7R-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphaheptacosan-…, inner salt" (hereafter referred to as the target compound) is a complex phosphatidylcholine derivative with a stereospecific R-configuration at the 4-hydroxy position . Its molecular formula is C42H84NO8P, with a molecular weight of 762.09 g/mol (exact mass: 761.59382) and a CAS registry number of 10589-48-7 . The structure features a glycerol backbone esterified with palmitoyl (C16:0) and stearoyl (C18:0) acyl chains, a phosphate group linked to a trimethylammonium ethyl moiety, and isotopic labeling (10-14C and d35 substitutions) for tracking in biochemical studies .

Key properties include a high LogP value of 12.58, indicative of extreme lipophilicity, and a polar surface area (PSA) of 111.19 Ų, reflecting its amphiphilic nature . These traits make it suitable for applications in lipid bilayer modeling, drug delivery systems, and surfactant research.

Properties

IUPAC Name |

[(2R)-2-hydroxy-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNKQIMGVNPMTC-JUKBNOMYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4,7R-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphaheptacosan-11-aminium-10-14C 4-oxide inner salt is a complex organic molecule belonging to the class of phosphatidylcholines. These compounds are known for their roles in cellular membranes and signaling pathways. This article explores the biological activity of this specific compound through various studies and findings.

- Molecular Formula : CHNOP

- Molecular Weight : 787.1214 g/mol

- Structure : The compound features multiple functional groups including hydroxyl (-OH), trimethylammonium (-N(CH)), and a phosphonic acid moiety.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities:

-

Anticancer Properties :

- In vitro studies have shown that phosphatidylcholine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural features have demonstrated cytostatic effects against various cancer cell lines in the NCI-60 screening panel .

- A study focusing on related thiazole pyrimidine derivatives reported significant growth inhibition in multiple cancer types .

-

Cell Membrane Interaction :

- Phosphatidylcholine derivatives are integral components of cell membranes and play crucial roles in maintaining membrane integrity and fluidity. Their interaction with lipid bilayers can influence cellular signaling and transport mechanisms.

-

Neuroprotective Effects :

- Some studies suggest that compounds with trimethylammonium groups may exhibit neuroprotective properties by modulating neurotransmitter release or by acting as antioxidants.

Case Studies

-

NCI-60 Cell Line Screening :

- In a recent study involving NCI-60 cell lines, compounds structurally related to phosphatidylcholines showed promising cytostatic activity. For example:

- ADME-Tox Predictions :

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Stearoyl-2-palmitoylphosphatidylcholine (CAS 10589-48-7)

This is the non-isotope-labeled analog of the target compound. It shares identical acyl chains (stearoyl and palmitoyl) and a zwitterionic phosphatidylcholine headgroup.

1-Myristoyl-2-palmitoylphosphatidylcholine (CAS 18656-38-7)

- Molecular Formula: C40H80NO8P

- Key Difference : Substitution of the stearoyl (C18:0) chain with a myristoyl (C14:0) chain.

- Impact : Shorter acyl chains reduce molecular weight (730.06 g/mol ) and hydrophobicity (LogP ~10.5), enhancing solubility in aqueous systems compared to the target compound .

Dioleoylphosphatidylcholine (CAS 52088-89-8)

- Molecular Formula: C44H84NO8P

- Key Difference : Unsaturated oleoyl (C18:1, Δ9E) chains replace saturated palmitoyl/stearoyl groups.

- Impact : Double bonds introduce kinks in the acyl chains, lowering phase transition temperatures and increasing membrane fluidity. This compound is widely used in liposome formulations for drug delivery .

2,3-Bis(5-phenylpentanoyloxy)propyl phosphatidylcholine (CAS N/A)

- Molecular Formula: C44H62NO8P

- Key Difference : Aromatic phenyl groups replace terminal methyl groups in the acyl chains.

- Impact: Enhanced rigidity and π-π stacking interactions, making it suitable for stabilizing nanoparticles in hydrophobic environments. However, reduced biocompatibility compared to saturated analogs .

Fluorinated Analog (CAS 112015-19-7)

- Molecular Formula: C24H48F2NO8P

- Key Difference : Fluorine atoms at the 7,7-positions of the tetradecyl chain.

- Impact: Fluorination increases chemical stability and resistance to enzymatic degradation, favoring applications in diagnostic imaging and long-circulating liposomes .

Comparative Data Table

| Property | Target Compound (CAS 10589-48-7) | 1-Myristoyl-2-palmitoyl (CAS 18656-38-7) | Dioleoyl (CAS 52088-89-8) | Fluorinated Analog (CAS 112015-19-7) |

|---|---|---|---|---|

| Molecular Formula | C42H84NO8P | C40H80NO8P | C44H84NO8P | C24H48F2NO8P |

| Molecular Weight (g/mol) | 762.09 | 730.06 | 786.11 | 577.28 |

| LogP | 12.58 | ~10.5 | ~9.8 | ~4.4 |

| Acyl Chains | C18:0, C16:0 | C14:0, C16:0 | C18:1, C18:1 | C14:0 (7,7-difluoro) |

| Applications | Isotopic tracing, surfactants | Membrane permeability studies | Drug delivery liposomes | Diagnostic imaging |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.